3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
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Overview
Description
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a synthetic organic compound characterized by the presence of difluorobenzene, morpholine, and cyclobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,4-difluorobenzenesulfonyl chloride with N-[(1-morpholin-4-ylcyclobutyl)methyl]amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of fluorine atoms with various functional groups.
Scientific Research Applications
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonamide: Lacks the morpholine and cyclobutyl groups, resulting in different chemical properties and applications.
N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide: Does not contain the difluoro substituents, which can affect its reactivity and biological activity.
Uniqueness
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is unique due to the combination of difluorobenzene, morpholine, and cyclobutyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C13H16F2N2O2S
- Molecular Weight : 302.34 g/mol
This compound features a benzenesulfonamide moiety, which is known for its ability to interact with various biological targets, particularly in enzyme inhibition.
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the role of benzenesulfonamide derivatives in inhibiting the NLRP3 inflammasome, which is implicated in several inflammatory diseases. For instance, a study identified analogs that exhibited significant inhibitory activity on the NLRP3 inflammasome with IC50 values indicating their potency as potential therapeutic agents against conditions like Alzheimer's disease and myocardial infarction .
Carbonic Anhydrase Inhibition
Sulfonamides are recognized for their inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and are targets for various therapeutic interventions. The incorporation of specific substituents on the benzenesulfonamide scaffold can enhance selectivity and potency against different CA isoforms. For example, modifications have led to derivatives with K_I values in the nanomolar range, demonstrating their potential as selective inhibitors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Inflammatory Disease Models : In vivo studies using mouse models demonstrated that derivatives of this compound could significantly reduce markers of inflammation associated with diseases such as Alzheimer's and myocardial infarction. The modification of the sulfonamide moiety was found to be well-tolerated, enhancing biological activity without increasing toxicity .
- Cancer Cell Lines : Evaluations in various cancer cell lines (e.g., MCF-7) showed that certain derivatives exhibited notable antiproliferative effects while maintaining low cytotoxicity levels. This suggests a favorable therapeutic window for further development .
Properties
IUPAC Name |
3,4-difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-13-3-2-12(10-14(13)17)23(20,21)18-11-15(4-1-5-15)19-6-8-22-9-7-19/h2-3,10,18H,1,4-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRIIVVDFUWEOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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